6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

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6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020253-21-7) is a heteroaromatic compound that combines the [1,2,4]triazolo[4,3-a]pyridine core with distinct 6-chloro and 8-fluoro substitutions (molecular formula C6H3ClFN3, molecular weight 171.56 g/mol). This compound belongs to a class of fused triazolopyridine scaffolds that have been validated in multiple therapeutic areas, including as c-Met kinase inhibitors in oncology , as IDO1 catalytic holo-inhibitors for cancer immunotherapy , and as herbicidal agents in agrochemical applications.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
CAS No. 1020253-21-7
Cat. No. B1462921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
CAS1020253-21-7
Molecular FormulaC6H3ClFN3
Molecular Weight171.56 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=CN2C=C1Cl)F
InChIInChI=1S/C6H3ClFN3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H
InChIKeyMPWOTLGGVKVFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020253-21-7): Procurement Guide for Heteroaromatic Scaffolds in Medicinal Chemistry


6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020253-21-7) is a heteroaromatic compound that combines the [1,2,4]triazolo[4,3-a]pyridine core with distinct 6-chloro and 8-fluoro substitutions (molecular formula C6H3ClFN3, molecular weight 171.56 g/mol) . This compound belongs to a class of fused triazolopyridine scaffolds that have been validated in multiple therapeutic areas, including as c-Met kinase inhibitors in oncology [1], as IDO1 catalytic holo-inhibitors for cancer immunotherapy [2], and as herbicidal agents in agrochemical applications [3]. Its dual halogenation pattern (chlorine at position 6, fluorine at position 8) provides a distinct electronic and steric profile compared to mono-halogenated or non-halogenated analogs, making it a strategically positioned building block for structure-activity relationship (SAR) exploration in lead optimization campaigns. The compound is commercially available from multiple suppliers with purities ranging from 95% to ≥98%, supporting its use in both discovery-scale and preclinical research applications.

Why 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020253-21-7) Cannot Be Replaced by Generic [1,2,4]Triazolo[4,3-a]pyridine Analogs


Generic substitution of 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine with other triazolopyridine analogs is scientifically unsound due to the critical role of halogen positioning on both chemical reactivity and biological target engagement. In c-Met kinase inhibitor programs, the fluorinated triazolopyridine core participates in essential binding interactions with the kinase hinge region, and alteration of the halogen pattern (e.g., moving fluorine from position 8 to position 6, or substituting chlorine with hydrogen) can disrupt key hydrogen bonding networks or steric complementarity within the ATP-binding pocket [1]. More broadly, the [1,2,4]triazolo[4,3-a]pyridine scaffold has been identified as a novel heme-binding chemotype in IDO1 inhibition, where subtle modifications to the aromatic substitution pattern directly modulate enzyme potency and selectivity [2]. Furthermore, the specific 6-chloro-8-fluoro arrangement creates a unique electronic density distribution that differs fundamentally from regioisomeric analogs (e.g., 3-chloro-6-fluoro or 6-fluoro-8-chloro configurations), affecting both cross-coupling reactivity in synthesis and downstream pharmacokinetic properties [3]. The following quantitative evidence demonstrates why this specific halogenated regioisomer merits prioritized selection over superficially similar triazolopyridine building blocks.

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020253-21-7): Quantitative Differentiation Evidence Against Closest Analogs


Supplier Purity and Availability Analysis: 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine vs. Regioisomeric Analogs

A cross-supplier analysis reveals that 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020253-21-7) is available from multiple reputable vendors with verified purity specifications of ≥97%, compared to its regioisomer 3-chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine which lacks the same breadth of supplier coverage and analytical documentation . The target compound is catalogued with the standardized MFCD number MFCD09972195, enabling cross-supplier lot-to-lot consistency verification. In contrast, closely related analogs such as 6-chloro-8-fluoro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS not directly comparable) and 3-(bromodifluoromethyl)-6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS not directly comparable) exhibit limited commercial availability restricted to specialty custom synthesis suppliers, with longer lead times and reduced analytical transparency .

Chemical procurement Building block quality Supply chain comparison Heterocyclic intermediates

Protein Degrader Building Block Classification: Differentiated Application Profile for 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020253-21-7)

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is explicitly categorized by commercial suppliers as a "Protein Degrader Building Block," a specialized classification distinct from generic heterocyclic building blocks [1]. This designation positions the compound for use in PROTAC (proteolysis-targeting chimera) and molecular glue degrader synthesis, where heteroaromatic linkers or warheads require specific halogenation patterns for optimal ternary complex formation. In contrast, the non-halogenated parent scaffold [1,2,4]triazolo[4,3-a]pyridine and mono-halogenated analogs (e.g., 6-chloro-[1,2,4]triazolo[4,3-a]pyridine or 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine) are not explicitly marketed with this application designation [2]. The dual halogenation (Cl at position 6, F at position 8) provides orthogonal synthetic handles: the chloro substituent enables Pd-catalyzed cross-coupling reactions for linker attachment, while the fluoro substituent modulates electronic properties and metabolic stability of the resulting degrader molecule .

PROTAC synthesis Targeted protein degradation Bifunctional degrader design E3 ligase recruiting elements

c-Met Kinase Inhibitor Scaffold Validation: Halogenated [1,2,4]Triazolo[4,3-a]pyridines Demonstrate Quantifiable Target Engagement

Patent literature establishes that halogenated [1,2,4]triazolo[4,3-a]pyridine derivatives, specifically those bearing fluoro substituents at the pyridine ring, function as validated c-Met kinase inhibitors with documented cellular activity [1]. The c-Met receptor tyrosine kinase, activated by hepatocyte growth factor (HGF), is a clinically validated oncology target implicated in tumor proliferation, invasion, and metastasis [2]. While specific IC50 data for 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine itself has not been publicly disclosed in peer-reviewed literature as of April 2026, the patent-protected scaffold demonstrates that fluoro-substituted [1,2,4]triazolo[4,3-a]pyridines bearing chloro and fluoro substituents exhibit favorable binding interactions with the c-Met ATP-binding pocket [1]. The combination of chloro and fluoro substituents on the triazolopyridine core enhances binding affinity compared to non-halogenated or mono-halogenated baseline analogs (data not publicly disclosed; class-level inference from patent claims) [3]. Importantly, the [1,2,4]triazolo[4,3-a]pyridine scaffold has been identified as a novel, underexploited heme-binding chemotype in IDO1 inhibition, achieving sub-micromolar potency following rational design optimization—indicating that halogenated variants of this core possess validated target engagement potential across multiple therapeutic targets [4].

c-Met kinase inhibition Oncology therapeutics HGF/MET signaling pathway Kinase hinge binders

Electronic Property Differentiation: 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020253-21-7) vs. Mono-Halogenated and Non-Halogenated Analogs

The dual halogenation pattern of 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine produces a distinct electronic profile that differs quantifiably from mono-halogenated and non-halogenated analogs. The compound has a calculated polar surface area (PSA) of 30.19 Ų and a partition coefficient (LogP) of 1.52 [1]. This places the compound within favorable physicochemical space for CNS drug discovery (typically LogP 1-3, PSA <90 Ų) while maintaining sufficient lipophilicity for cell permeability. In comparison, the non-halogenated parent scaffold [1,2,4]triazolo[4,3-a]pyridine exhibits a significantly lower LogP (approximately 0.5-0.8, class-level inference from unsubstituted heteroaromatic cores) and different electronic distribution across the aromatic system [2]. The combination of electron-withdrawing chlorine (σm ≈ 0.37) and strongly electron-withdrawing fluorine (σm ≈ 0.34) at positions 6 and 8 respectively creates a polarized aromatic ring with enhanced reactivity toward nucleophilic aromatic substitution at the chloro-substituted position while maintaining metabolic stability conferred by the C-F bond at position 8 [3]. This orthogonal reactivity profile is not achievable with mono-halogenated analogs (e.g., 6-chloro-only or 8-fluoro-only derivatives), which lack either the synthetic handle for further derivatization or the metabolic stabilization benefits of fluorine substitution.

Halogen effects Electronic properties QSAR modeling Lead optimization

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1020253-21-7): Optimal Research and Industrial Application Scenarios


PROTAC Linker Synthesis and Targeted Protein Degradation Campaigns

The explicit classification of 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine as a Protein Degrader Building Block [1] positions this compound as a strategic choice for PROTAC linker synthesis. The chloro substituent at position 6 provides a reliable synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) to attach E3 ligase-recruiting elements or target protein-binding warheads. The fluoro substituent at position 8 contributes to the metabolic stability of the resulting degrader molecule without introducing additional molecular weight or hydrogen bond donors that could impair permeability. The calculated LogP of 1.52 [2] aligns with the physicochemical requirements for bifunctional degraders, which must maintain sufficient lipophilicity for cell penetration while avoiding excessive hydrophobicity that could promote non-specific protein binding or aggregation. Procurement of this building block with verified ≥97% purity ensures reproducible coupling yields and minimizes purification challenges associated with halogenated byproducts.

c-Met Kinase Inhibitor Lead Optimization

Given the established role of halogenated [1,2,4]triazolo[4,3-a]pyridines as c-Met kinase inhibitors [1], 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine serves as a privileged scaffold for structure-based drug design targeting the HGF/c-Met signaling axis. The [1,2,4]triazolo[4,3-a]pyridine core engages the kinase hinge region through the triazole nitrogen atoms, while the 8-fluoro substituent can participate in orthogonal interactions with hydrophobic pockets or backbone amides within the ATP-binding site [2]. The 6-chloro substituent offers a vector for further SAR exploration through cross-coupling reactions, enabling the introduction of diverse aromatic or heteroaromatic groups to optimize potency, selectivity, and pharmacokinetic properties. This specific regioisomer (Cl at 6-position, F at 8-position) should be prioritized over alternative halogenation patterns (e.g., Cl at 8-position, F at 6-position) based on the SAR precedent established in c-Met inhibitor patents, where fluoro substitution on the pyridine ring of the triazolopyridine core is explicitly claimed as favorable for target binding [1].

IDO1 Immuno-Oncology Hit-to-Lead Development

The recent validation of the [1,2,4]triazolo[4,3-a]pyridine scaffold as a novel heme-binding chemotype for IDO1 inhibition [1] creates a compelling application scenario for halogenated derivatives like 6-chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine. The study by Fallarini et al. (2021) demonstrated that rational, in silico-guided optimization of the triazolopyridine core can achieve sub-micromolar IDO1 inhibitory potency with excellent in vitro metabolic stability and exquisite selectivity against other heme-containing enzymes [1]. The presence of halogen substituents (chlorine and fluorine) at positions 6 and 8 may enhance heme iron coordination through electronic effects, improve cellular permeability (supported by the LogP of 1.52), and provide vectors for further structural elaboration. The dual halogenation pattern enables exploration of both electronic modulation (via F) and synthetic diversification (via Cl) within a single building block, accelerating SAR cycles in hit-to-lead campaigns. The commercial availability of this compound with batch-to-batch consistency (MFCD09972195) supports reproducible biological assay results across extended research timelines.

Agrochemical Herbicide Discovery Programs

Patent literature demonstrates that substituted [1,2,4]triazolo[4,3-a]pyridine derivatives, including halogenated variants bearing chloro and fluoro substituents, possess herbicidal activity with favorable crop safety profiles [1]. The compound class exhibits selectivity for key crops such as rice while maintaining broad-spectrum weed control efficacy [2]. 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine, with its specific 6-chloro-8-fluoro substitution pattern, represents a strategic intermediate for the synthesis of herbicide candidates within this chemotype. The dual halogenation provides distinct physicochemical properties (LogP 1.52, PSA 30.19 Ų) that influence foliar uptake, translocation, and environmental fate in agrochemical applications . Unlike pharmaceutical applications where metabolic stability is paramount, the chloro substituent in agrochemical contexts can serve as both a synthetic handle and a modulator of environmental persistence. The availability of this compound at multi-gram to 100-gram scale supports both laboratory screening and greenhouse-level efficacy testing, reducing the synthetic burden on agrochemical discovery teams.

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